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Compound of Interest

Compound Name: Mivorilaner

Cat. No.: B12429103

While the initial query focused on the Vps34 selectivity of Mivorilaner, publicly available data
on this compound's activity against Vps34 or any other kinase is currently unavailable.
Therefore, this guide provides a comparative analysis of well-characterized, potent, and
selective Vps34 inhibitors, namely SAR405, VPS34-IN1, and PIK-III, to assist researchers in
selecting the appropriate tool compound for their studies.

Vacuolar protein sorting 34 (Vps34) is the sole Class Ill phosphoinositide 3-kinase (PI3K) in
mammals and plays a crucial role in the initiation of autophagy and in endosomal trafficking. Its
function is centered on the production of phosphatidylinositol 3-phosphate (PI(3)P), which acts
as a docking site for proteins containing PI(3)P-binding domains, thereby regulating vesicle
nucleation and trafficking. Given its central role in these fundamental cellular processes, the
development of specific inhibitors for Vps34 is of high interest for both basic research and
therapeutic applications.

Vps34 Signaling in Autophagy Initiation

Vps34 is a key component of the autophagy initiation machinery. It forms a complex with Vps15
(a regulatory subunit), Beclin 1, and ATG14L. This complex, often referred to as Complex I, is
recruited to the phagophore assembly site, where Vps34 generates PI(3)P. This lipid product is
essential for the recruitment of downstream autophagy-related (ATG) proteins, leading to the
formation of the autophagosome.
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Vps34 signaling in autophagy initiation.

Comparison of Vps34 Inhibitor Selectivity

The selectivity of a kinase inhibitor is paramount for its utility as a research tool, ensuring that
observed phenotypes are attributable to the inhibition of the intended target. The following table
summarizes the in vitro potency and selectivity of three leading Vps34 inhibitors against Vps34
and the Class | PI3K isoforms.
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Selectivit
inhibit Vps34 PI3Ka PIBKB PI3Ky PI3Kd y (Vps34
nhibitor

IC50/Kd IC50 IC50 IC50 IC50 vs. Class
| PI3Ks)
1.2 nM
(1IC50) /1.5 >10,000 >10,000 >10,000 >10,000
SAR405 >8,300-fold
nM (Kd)[1] nM[2][3] nM[3] nM nM
[2]
25nM
VPS34-IN1 (1C50) >1,000nM  >1,000nM  >1,000nM  >1,000nM  >40-fold
At least 67-
18 nM >100-fold >100-fold >100-fold
PIK-III _ , , 1,200 nM fold vs
(IC50) selective selective selective
PI3Kd

Experimental Protocols

The determination of inhibitor selectivity is critical and is typically performed using in vitro
kinase assays. Below are representative protocols for a radioactive lipid kinase assay and a
luminescence-based kinase assay, which are common methods for assessing the potency and
selectivity of Vps34 inhibitors.

General Experimental Workflow for Kinase Inhibitor
Profiling

The general workflow for assessing the selectivity of a kinase inhibitor involves a multi-stage
process, starting from initial high-throughput screening to more detailed dose-response
analysis against a panel of kinases.
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Workflow for kinase inhibitor profiling.

Protocol 1: In Vitro Radioactive Lipid Kinase Assay

This method measures the incorporation of radiolabeled phosphate from [y-32P]ATP into a lipid
substrate.
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Materials:

Recombinant Vps34/Vps15 complex

Phosphatidylinositol (P1) liposomes

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgClz, 1 mM DTT)
[y-32P]ATP

Test inhibitor (e.g., VPS34-IN1) serially diluted in DMSO

TLC plates

Phosphorimager system

Procedure:

Prepare the kinase reaction mixture in the kinase assay buffer containing the Vps34/Vps15
enzyme and PI liposomes.

Add the test inhibitor at various concentrations (or DMSO as a vehicle control) to the reaction
mixture and pre-incubate for 10-15 minutes at room temperature.

Initiate the kinase reaction by adding [y-32P]ATP. The final ATP concentration should be at or
near the Km for Vps34.

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
Stop the reaction by adding a solution like 1M HCI.
Extract the lipids using a chloroform/methanol mixture.

Spot the lipid-containing organic phase onto a TLC plate and separate the lipids using an
appropriate solvent system (e.g., chloroform/methanol/ammonia/water).

Dry the TLC plate and expose it to a phosphor screen.

Visualize and quantify the radiolabeled PI(3)P product using a phosphorimager.
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o Calculate the percentage of inhibition at each inhibitor concentration relative to the DMSO
control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: ADP-Glo™ Luminescence-Based Kinase
Assay

This commercial assay quantifies kinase activity by measuring the amount of ADP produced in
the kinase reaction.

Materials:

Recombinant Vps34/Vps15 complex

o Pl substrate

e Kinase assay buffer

e ATP

o Test inhibitor (e.g., SAR405) serially diluted in DMSO

» ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase
Detection Reagent.

e Luminometer-compatible microplates (e.g., white, 384-well).
e Luminometer
Procedure:

o Set up the kinase reaction in a microplate well by adding the Vps34/Vps15 enzyme, PI
substrate, and kinase assay buffer.

o Add the test inhibitor at various concentrations (or DMSO as a vehicle control).

« Initiate the reaction by adding ATP.
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 Incubate the plate at the desired temperature (e.g., 30°C) for a specific time (e.g., 60
minutes).

» Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Incubate at room temperature for 40 minutes.

» Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent
signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

e Measure the luminescence using a plate-reading luminometer.

o Calculate the percentage of inhibition based on the reduction in the luminescent signal
compared to the DMSO control and determine the IC50 value.

Conclusion

The selection of a Vps34 inhibitor for research purposes requires careful consideration of its
potency and, most importantly, its selectivity. SAR405 stands out for its exceptional potency
and high selectivity against Class | PI3Ks. VPS34-IN1 and PIK-III are also potent and selective
inhibitors that serve as valuable tool compounds. The detailed protocols provided herein offer a
foundation for researchers to independently verify inhibitor activity and to design robust
experiments to probe the function of Vps34 in various biological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-vps34]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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